Chloromethyl thiocyanate

Catalog No.
S1532503
CAS No.
3268-79-9
M.F
C2H2ClNS
M. Wt
107.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl thiocyanate

CAS Number

3268-79-9

Product Name

Chloromethyl thiocyanate

IUPAC Name

chloromethyl thiocyanate

Molecular Formula

C2H2ClNS

Molecular Weight

107.56 g/mol

InChI

InChI=1S/C2H2ClNS/c3-1-5-2-4/h1H2

InChI Key

UXUCVNXUWOLPRU-UHFFFAOYSA-N

SMILES

C(SC#N)Cl

Synonyms

Chloromethythiocyanogen

Canonical SMILES

C(SC#N)Cl

Chloromethyl thiocyanate, with the chemical formula C2H2ClNS\text{C}_2\text{H}_2\text{Cl}\text{NS}, is a colorless to pale yellow liquid that serves as an important compound in organic synthesis. It features a chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) attached to a thiocyanate group (SCN-\text{SCN}). The compound has been studied for its structural properties, revealing two stable conformations in the gas phase: gauche and anti. The gauche conformer is the more stable form, comprising approximately 89% of the population at ambient temperature .

As mentioned earlier, the primary mechanism of action for CMT lies in its alkylating properties. The electrophilic CH₂Cl group acts as a warhead, readily reacting with nucleophilic centers in biomolecules. This can lead to the formation of covalent bonds between CMT and the biomolecule, potentially altering its function or structure []. The specific mechanism depends on the target molecule and reaction conditions.

CMT is a highly toxic and hazardous compound. Here are some key safety concerns:

  • Toxicity: CMT is acutely toxic upon inhalation, ingestion, or skin contact. It can cause severe irritation to the eyes, skin, and respiratory tract. Exposure can lead to symptoms like coughing, difficulty breathing, vomiting, and even death.
  • Flammability: CMT has a flash point of 83 °C, making it flammable and posing a fire hazard.
  • Reactivity: CMT can react violently with water or strong oxidizers, releasing toxic gases [].
, notably:

  • Formation of Imidazolium Salts: It reacts with 1-methylimidazole to yield 1-thiocyanomethyl-3-methylimidazolium chloride, demonstrating its utility in synthesizing ionic compounds .
  • Cross-Linking Agent: It acts as a cross-linking agent in organic chemistry, facilitating the introduction of chloromethyl groups into various substrates .

Chloromethyl thiocyanate can be synthesized through several methods:

  • Reaction of Thiocyanic Acid with Chloromethyl Methyl Ether: This method involves the nucleophilic substitution reaction where thiocyanic acid reacts with chloromethyl methyl ether.
  • Direct Chlorination of Thiocyanic Acid: Chlorination can be performed under controlled conditions to yield chloromethyl thiocyanate directly from thiocyanic acid .

Chloromethyl thiocyanate finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for introducing chloromethyl groups into organic molecules.
  • Cross-Linking Agent: In polymer chemistry, it serves as a cross-linking agent to enhance material properties.
  • Precursor for Other Compounds: It is utilized in the synthesis of other functionalized thiocyanates and heterocycles .

Studies on chloromethyl thiocyanate interactions focus primarily on its reactivity with nucleophiles and electrophiles. Its ability to form stable complexes with various substrates makes it an important compound for further research into its mechanistic pathways and potential applications in medicinal chemistry.

Chloromethyl thiocyanate shares structural similarities with several other compounds. Here are a few notable ones:

Compound NameFormulaKey Features
Methyl thiocyanateC2H3NS\text{C}_2\text{H}_3\text{NS}Simpler structure; used in agricultural chemistry.
Benzyl thiocyanateC8H7NS\text{C}_8\text{H}_7\text{NS}Aromatic compound; exhibits different reactivity patterns.
Ethyl thiocyanateC3H5NS\text{C}_3\text{H}_5\text{NS}Used in organic synthesis; less reactive than chloromethyl thiocyanate.

Uniqueness of Chloromethyl Thiocyanate

Chloromethyl thiocyanate is unique due to its combination of both chloromethyl and thiocyanate functionalities, which allows for diverse reactivity patterns not found in simpler analogs. Its ability to serve as a cross-linking agent while also participating in nucleophilic substitution reactions distinguishes it from similar compounds.

XLogP3

1.6

Boiling Point

185.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3268-79-9

Wikipedia

Thiocyanic acid, chloromethyl ester

Dates

Last modified: 08-15-2023

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